2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol
Description
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol (CAS: 850230-09-0) is a diaryl pyrimidine derivative with a molecular formula of C₂₄H₂₀FN₃O₄ (average mass: 433.439 g/mol) . Its structure features:
- A pyrimidine core substituted at position 4 with a 2-amino group.
- A 2-methoxyphenoxy group at position 5 of the pyrimidine ring.
- A 5-((2-fluorobenzyl)oxy)phenol moiety at position 4 of the pyrimidine.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-30-20-8-4-5-9-21(20)32-22-13-27-24(26)28-23(22)17-11-10-16(12-19(17)29)31-14-15-6-2-3-7-18(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVLSWDLZUZJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the amino, methoxyphenoxy, and fluorobenzyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, amines, and phenols, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenated precursors and nucleophiles like amines or phenols under reflux or catalytic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity : In vitro studies indicate that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have shown significant inhibition of migration and invasion in cancer cells, suggesting potential anticancer properties for this compound as well.
- Antimicrobial Properties : Recent research highlights the antimicrobial activity of pyrimidine derivatives against pathogenic bacteria and fungi, indicating that this compound may possess similar efficacy against organisms like Pseudomonas aeruginosa and Escherichia coli .
Biochemical Probes
The compound is being explored as a biochemical probe or inhibitor in enzymatic studies due to its ability to interact with specific molecular targets. Its structure allows it to bind to active sites on enzymes or receptors, potentially modulating their activity .
Material Science
In industrial applications, this compound is utilized in the development of advanced materials due to its unique chemical properties. Its versatility makes it suitable for various chemical processes, including the synthesis of more complex molecules .
Case Studies
Several studies have focused on the biological activities of similar compounds:
- Anticancer Activity : In vitro studies demonstrated that related pyrimidine derivatives significantly inhibited cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents .
- Antimalarial Evaluation : Research on ferrocene-pyrimidine conjugates indicated promising antiplasmodial activities against Plasmodium falciparum, suggesting that similar structures may be effective against malaria .
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations:
Substituent Position Matters: The 2-methoxyphenoxy group in the target compound contrasts with 3-methoxyphenyl in AP-3-OMe-Ph (), which may alter steric hindrance and hydrogen-bonding capacity.
Biological Implications: AP-NP and AP-4-Me-Ph demonstrate that small substituent changes (naphthyl vs. p-tolyl) shift binding domains (S1 vs. S2) in the SARS-CoV-2 spike protein .
Biological Activity
The compound 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the pyrimidine core through condensation reactions, followed by the introduction of functional groups via nucleophilic substitution reactions. The presence of both methoxy and phenoxy groups enhances its chemical versatility, making it suitable for diverse applications in medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound's multiple functional groups allow for various non-covalent interactions, including:
- Hydrogen bonding
- Hydrophobic interactions
- π-π stacking
These interactions can lead to the modulation of target functions, thereby influencing cellular pathways and processes.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of similar pyrimidine compounds have shown significant inhibitory effects against pathogenic bacteria and fungi. A notable study reported that certain thiazolopyridine derivatives exhibited potent activity against Pseudomonas aeruginosa and Escherichia coli, suggesting a potential for similar efficacy in the target compound .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound significantly inhibited migration and invasion in A431 vulvar epidermal carcinoma cells, showcasing potential anticancer properties .
- Antimalarial Evaluation : Research on ferrocene-pyrimidine conjugates indicated promising antiplasmodial activities against Plasmodium falciparum, which could provide insights into the efficacy of similar structures like the target compound in combating malaria .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
